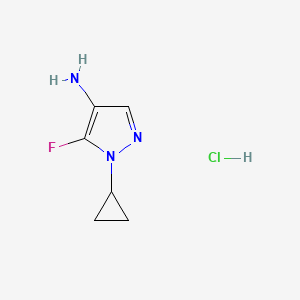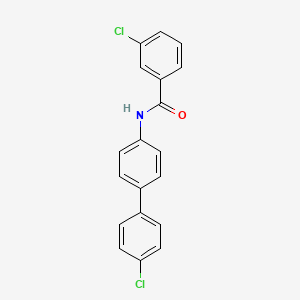
1-(3-Fluorocyclobutyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorocyclobutyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound features a fluorocyclobutyl group attached to the piperazine ring, which imparts unique chemical and physical properties. Piperazine derivatives are widely used in pharmaceuticals due to their biological activity and versatility in chemical synthesis .
Preparation Methods
The synthesis of 1-(3-Fluorocyclobutyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also yield piperazine compounds . Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
1-(3-Fluorocyclobutyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorocyclobutyl group can be replaced with other functional groups using reagents like sodium azide or halogens.
Cyclization: Cyclization reactions can form more complex heterocyclic structures, often catalyzed by palladium or other transition metals.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted piperazines .
Scientific Research Applications
1-(3-Fluorocyclobutyl)piperazine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Fluorocyclobutyl)piperazine involves its interaction with specific molecular targets, such as GABA receptors. As a GABA receptor agonist, it can modulate neurotransmission by enhancing the inhibitory effects of GABA, leading to potential therapeutic effects in neurological conditions . The compound may also interact with other receptors and enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
1-(3-Fluorocyclobutyl)piperazine can be compared with other piperazine derivatives, such as:
1-(3-Chlorophenyl)piperazine: Known for its use in psychiatric medications.
1-(3-Trifluoromethylphenyl)piperazine: Commonly found in combination with other psychoactive substances.
1-(4-Bromophenyl)piperazine: Studied for its potential use in treating cancer.
What sets this compound apart is its unique fluorocyclobutyl group, which imparts distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C8H15FN2 |
|---|---|
Molecular Weight |
158.22 g/mol |
IUPAC Name |
1-(3-fluorocyclobutyl)piperazine |
InChI |
InChI=1S/C8H15FN2/c9-7-5-8(6-7)11-3-1-10-2-4-11/h7-8,10H,1-6H2 |
InChI Key |
MONSPSAJENVBMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2CC(C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Methoxybenzo[d]oxazol-2-yl)-7-oxo-3-phenyl-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carbonitrile](/img/structure/B12989090.png)






![5-Formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B12989119.png)

![tert-Butyl (3S,6S)-1,1-difluoro-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B12989148.png)



![4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B12989169.png)
